Cyclohexyl 3-trifluoromethylphenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

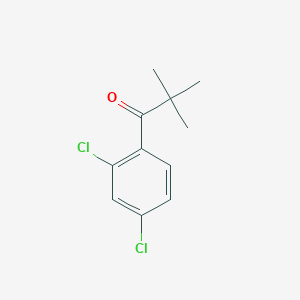

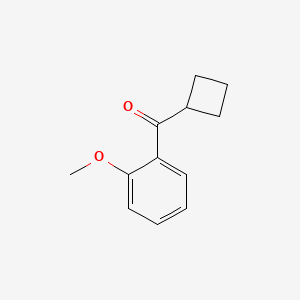

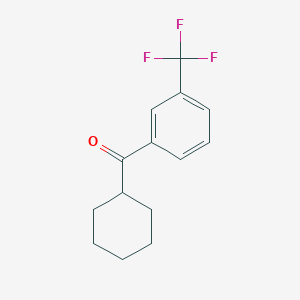

Cyclohexyl 3-trifluoromethylphenyl ketone (CFTK) is a cyclic ketone which is widely used in organic synthesis. It is a versatile reagent which can be used in a variety of chemical reactions and is a popular choice for synthetic chemists. CFTK is a relatively low-cost and commercially available reagent which is often used in a variety of research applications.

Scientific Research Applications

Chemical Synthesis and Catalysis The versatility of cyclohexyl 3-trifluoromethylphenyl ketone extends to chemical synthesis and catalysis, as illustrated by Massicot et al. (2011), who explored its utility in synthesizing trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation. Their work underscores the compound's role in producing fluorinated cyclohexane and aromatic derivatives, offering a pathway to novel chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals (Massicot et al., 2011).

Photopolymerization and Material Science Recent advancements in material science have also benefited from the unique properties of this compound derivatives. Xu et al. (2020) identified ketone derivatives based on cyclohexanone structures as effective photoinitiators for radical and cationic photopolymerizations under visible LED light. This finding opens new avenues for the use of this compound derivatives in 3D printing technologies and the manufacturing of advanced materials with tailored properties (Xu et al., 2020).

Environmental Catalysis Moreover, this compound and its derivatives find applications in environmental catalysis. Denekamp et al. (2018) explored the allylic oxidation of cyclohexene with O2, highlighting the catalytic efficiency of transition-metal catalysts supported on porous carbons. Their work contributes to understanding the mechanisms underlying selective oxidation processes, potentially leading to cleaner industrial chemical production methods (Denekamp et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Cyclohexyl 3-Trifluoromethylphenyl Ketone is a type of Trifluoromethyl Ketones (TFMKs), which are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The primary targets of TFMKs are often enzymes or receptors in the body, where they act as mimics of the tetrahedral transition-state intermediates . .

Mode of Action

Tfmks generally interact with their targets by mimicking the tetrahedral transition-state intermediates . This allows them to inhibit or modulate the activity of their target enzymes or receptors.

Biochemical Pathways

As tfmks are often used in the construction of fluorinated pharmacons , they may be involved in a variety of biochemical pathways depending on the specific pharmacon they are part of.

Pharmacokinetics

The introduction of fluorine(s) into organic molecules usually leads to significant changes in the chemical and physicochemical properties of the original compounds . This can affect their bioavailability and ADME properties.

Result of Action

Tfmks are known to be valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Therefore, the effects of their action would likely depend on the specific pharmacon they are part of.

Biochemical Analysis

Biochemical Properties

Cyclohexyl 3-trifluoromethylphenyl ketone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with enzymes such as hydrolases and proteases, where it acts as an inhibitor. The trifluoromethyl group in the compound enhances its binding affinity to the active sites of these enzymes, leading to effective inhibition. Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, thereby modulating their activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, resulting in the downregulation of specific genes involved in cell proliferation and survival. Furthermore, this compound has been found to affect mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are particularly evident in in vitro studies, where prolonged exposure to the compound results in significant changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Additionally, threshold effects have been observed, where the compound exhibits a dose-dependent response in terms of its biochemical and cellular effects. These findings highlight the importance of careful dosage optimization in preclinical studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are subsequently excreted from the body. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to plasma proteins, which facilitates its distribution throughout the body. These transport and distribution mechanisms are critical for determining the bioavailability and therapeutic efficacy of the compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in cellular metabolism and energy production. Additionally, this compound can undergo post-translational modifications that direct it to specific subcellular compartments, thereby modulating its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .

properties

IUPAC Name |

cyclohexyl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYFBTVCOOTWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642602 |

Source

|

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3277-77-8 |

Source

|

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.